
5-Bromo-6-(3-fluorophenyl)pyridin-2-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed reactions . For instance, the Suzuki cross-coupling reaction has been used to synthesize a series of novel pyridine derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Wissenschaftliche Forschungsanwendungen
1. Catalysis in Chemical Synthesis
5-Bromo-6-(3-fluorophenyl)pyridin-2-amine is utilized in various chemical synthesis processes. For instance, Ji, Li, and Bunnelle (2003) demonstrated its use in palladium-catalyzed amination reactions, yielding high chemoselectivity and excellent isolated yields (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). This indicates its potential in facilitating selective and efficient chemical transformations.
2. Complex Formation in Inorganic Chemistry
In inorganic chemistry, 5-Bromo-6-(3-fluorophenyl)pyridin-2-amine has been involved in the synthesis of complex ligands. For example, Benhamou et al. (2011) synthesized an unsymmetrical tripod ligand incorporating this compound, which displayed unique binding properties and reactivity towards metal ions (L. Benhamou et al., 2011). Such studies open avenues for the creation of novel coordination compounds with potential applications.
3. Role in Novel Pyridine Derivatives
Ahmad et al. (2017) explored the role of this compound in the synthesis of new pyridine derivatives via Suzuki cross-coupling reactions. These derivatives were analyzed for their biological activities, including anti-thrombolytic and biofilm inhibition properties (Gulraiz Ahmad et al., 2017). This suggests its significance in developing compounds with potential therapeutic uses.
4. Synthesis of Biologically Active Compounds
In another instance, Wang et al. (2016) used a related compound in the synthesis of biologically active intermediates, demonstrating the versatility of such compounds in medicinal chemistry (Linxiao Wang et al., 2016).
5. Applications in Organic Chemistry
Further, Lyakhovich et al. (2019) investigated the use of similar bromopyridines in the catalytic amination of adamantane-containing amines, highlighting its role in the synthesis of N-pyridyl derivatives (M. Lyakhovich et al., 2019). Such studies are crucial for advancing synthetic methodologies in organic chemistry.
Eigenschaften
IUPAC Name |
5-bromo-6-(3-fluorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2/c12-9-4-5-10(14)15-11(9)7-2-1-3-8(13)6-7/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYMNFIUXZMNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(3-fluorophenyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



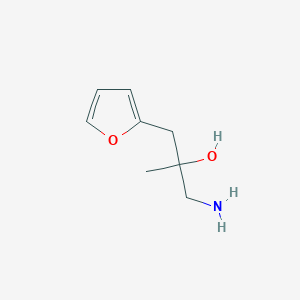

![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)
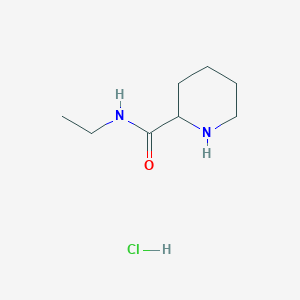
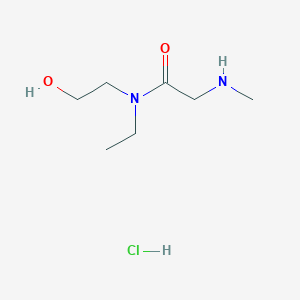
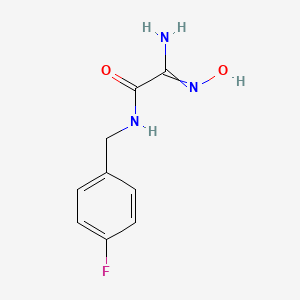
![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)
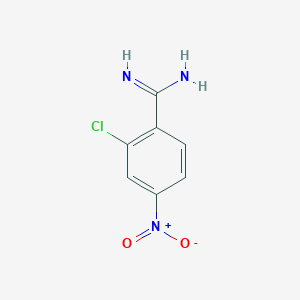
![3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1442054.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)
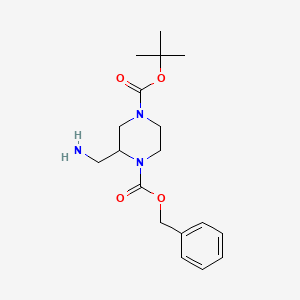

![4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1442060.png)